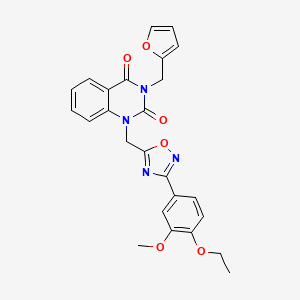

![molecular formula C13H10ClN3O2S2 B2715795 7-氯-3-((吡啶-3-基甲硫基)-4H-苯并[e][1,2,4]噻嗪-1,1-二氧化物 CAS No. 899977-08-3](/img/structure/B2715795.png)

7-氯-3-((吡啶-3-基甲硫基)-4H-苯并[e][1,2,4]噻嗪-1,1-二氧化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

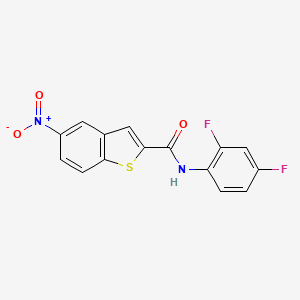

The compound “7-chloro-3-((pyridin-3-ylmethyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide” belongs to the class of organic compounds known as benzothiadiazines . Benzothiadiazines are aromatic heterocyclic compounds containing a benzene fused to a thiadiazine ring .

Molecular Structure Analysis

The molecular structure of this compound is likely to be influenced by the presence of the benzothiadiazine ring, the chlorine atom at the 7-position, and the pyridin-3-ylmethylthio group at the 3-position . These groups could affect the compound’s electronic structure and reactivity .Chemical Reactions Analysis

The chemical reactions of this compound would be determined by its functional groups. The thiadiazine ring might undergo reactions typical of heterocycles, while the chlorine atom could potentially be replaced in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorine atom and the pyridin-3-ylmethylthio group could affect its polarity, solubility, and stability .科学研究应用

均相催化剂合成衍生品

N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide 已被用作一种高效均相催化剂,用于通过一锅多组分反应 (MCR) 在水中合成 4H-pyran、pyranopyrazole 和 pyrazolo[1,2-b]phthalazine 衍生物。这种方法具有反应介质温和中性、产率高、反应时间短以及符合绿色化学协议等优点 (Khazaei 等,2015)。

晶体结构分析

化合物氯噻嗪与吡啶形成 1:3 溶剂化物,证明了此类化合物在晶体结构分析中的效用以及分子间氢键对稳定晶体结构的重要性 (Johnston 等,2008)。

抗癌和抗艾滋病毒药剂

已经报道了 4-氯香豆素-3-磺酰氯的改进合成方法,该方法与各种二齿配体亲核试剂反应生成取代的吡啶和噻嗪-1,2,4-噻二嗪-苯并吡喃酮二氧化物。这些化合物具有作为抗癌和抗艾滋病毒药剂的潜在应用 (Jashari 等,2007)。

抗菌活性

基于 3-甲基-1-苯基-5-苯磺酰胺基吡唑的新的杂环化合物的合成显示出显着的抗菌活性,突出了噻二嗪衍生物在开发新的抗菌剂方面的潜力 (El‐Emary 等,2002)。

醛糖还原酶抑制剂

已经合成了一系列吡啶并[2,3-e]-[1,2,4]-噻二嗪 1,1-二氧化物乙酸衍生物,并测试了它们对醛糖还原酶 (ALR2) 的抑制活性,显示出有效的抑制活性。这些发现表明它们在治疗与 ALR2 相关的疾病(如糖尿病并发症)中的潜在应用 (Chen 等,2011)。

未来方向

作用机制

Target of Action

Compounds of the 1,2,4-benzothiadiazine 1,1-dioxide class are known to interact with various targets, including atp-sensitive potassium channels and certain enzymes such as xanthine oxidase, hcv ns5b polymerase, and aldose reductase .

Mode of Action

It is known that 1,2,4-benzothiadiazine 1,1-dioxides can act as atp-sensitive potassium channel openers . This activity can inhibit insulin release .

Biochemical Pathways

1,2,4-benzothiadiazine 1,1-dioxides are known to inhibit certain enzymes, potentially affecting the associated biochemical pathways .

Result of Action

It is known that 1,2,4-benzothiadiazine 1,1-dioxides have broad-spectrum activity against bacteria, fungi, and mycobacterium tuberculosis .

属性

IUPAC Name |

7-chloro-3-(pyridin-3-ylmethylsulfanyl)-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3O2S2/c14-10-3-4-11-12(6-10)21(18,19)17-13(16-11)20-8-9-2-1-5-15-7-9/h1-7H,8H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFIVEEXSTKHYMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N2,N5-bis(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)thiophene-2,5-dicarboxamide](/img/structure/B2715714.png)

![1,3-dimethyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-4-sulfonamide](/img/structure/B2715716.png)

![N-(4-chlorophenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2715718.png)

![2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2715723.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}propanamide](/img/structure/B2715727.png)

![2-[(3Ar,6aS)-2-benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-N-(1-cyanocyclobutyl)acetamide](/img/structure/B2715728.png)

![3-(1-((2S)-bicyclo[2.2.1]hept-5-ene-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione](/img/structure/B2715730.png)

![2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-(4-chlorophenyl)-1-ethanone](/img/structure/B2715731.png)